N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amine groups, oleoyloxy groups, and a trifluoroacetate counterion. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, followed by their sequential coupling to form the final product. Key steps include:
Preparation of Intermediate Amines: The synthesis starts with the preparation of 3-aminopropylamine derivatives, which are then reacted with pentanoyl chloride to form the bis(aminopropyl)amino pentanamide intermediate.
Formation of Oleoyloxy Groups: The intermediate is then reacted with oleoyl chloride in the presence of a base such as triethylamine to introduce the oleoyloxy groups.
Quaternization: The final step involves the quaternization of the amine groups with dimethyl sulfate, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex amine-containing compounds.
Biology: Investigated for its potential as a biomolecule modifier, due to its multiple amine groups which can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with cellular membranes and proteins.
Industry: Utilized in the development of advanced materials, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism by which N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oleoyloxy groups may interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(stearoyloxy)propan-1-aminium chloride
- N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(palmitoyloxy)propan-1-aminium bromide
Uniqueness
Compared to similar compounds, N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate is unique due to its specific combination of oleoyloxy groups and trifluoroacetate counterion. This unique structure may confer distinct physicochemical properties, such as solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C56H107F3N6O7 |
---|---|
Molecular Weight |
1033.5 g/mol |
IUPAC Name |
2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethyl-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C54H106N6O5.C2HF3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-52(61)64-49-50(65-53(62)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-60(3,4)47-46-59-54(63)51(58-45-37-42-56)38-35-43-57-44-36-41-55;3-2(4,5)1(6)7/h19-22,50-51,57-58H,5-18,23-49,55-56H2,1-4H3;(H,6,7)/b21-19-,22-20-; |
InChI Key |
MEWNCDCGXHMKSY-JDVCJPALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCC=CCCCCCCCC.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.